molecular formula C18H17N3O3 B2397704 N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-24-6

N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2397704
CAS No.: 877649-24-6
M. Wt: 323.352
InChI Key: UCLDXBFHQMIAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a chemical compound designed for pharmaceutical and life science research. This synthetic small molecule features the pyrido[1,2-a]pyrimidine scaffold, a privileged heterocyclic structure known for its resemblance to nucleic acid bases and its broad therapeutic potential. The core structure is recognized for its diverse biological activities, positioning it as a valuable scaffold in medicinal chemistry . The specific research applications of this compound are derived from its structural class. Pyrido[1,2-a]pyrimidine derivatives have demonstrated significant promise in oncology research, showing potent activity against a range of human cancer cell lines, including prostate (DU145), lung (A549), and breast (MCF-7) cancers . The carboxamide functional group is a critical pharmacophore that, when conjugated with various aromatic and aliphatic groups, can enhance bioactivity and is commonly employed to fine-tune properties like solubility and metabolic stability . The 2-methoxybenzyl substitution on the carboxamide group is a strategic modification that may influence the compound's binding affinity and selectivity toward biological targets, making it a compound of interest for structure-activity relationship (SAR) studies. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for human use. Researchers are advised to conduct their own thorough safety and efficacy profiling for all experimental applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-7-8-16-19-10-14(18(23)21(16)11-12)17(22)20-9-13-5-3-4-6-15(13)24-2/h3-8,10-11H,9H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLDXBFHQMIAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NCC3=CC=CC=C3OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multistep reactions starting from readily available precursors One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[1,2-a]pyrimidine coreThe final step involves the formation of the carboxamide group under mild conditions .

Chemical Reactions Analysis

N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The pyrido[1,2-a]pyrimidine scaffold is highly modifiable, with substituents on the aromatic rings and amide side chains significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-methoxybenzyl (N), 7-methyl Not specified* Not specified* Methoxy group enhances lipophilicity
N-(3-chlorophenyl)-7-methyl analog (BK11988) 3-chlorophenyl (N), 7-methyl C₁₆H₁₂ClN₃O₂ 313.74 Chlorine increases electronegativity
N-(4-chlorophenyl)-7-methyl analog (BK20528) 4-chlorophenyl (N), 7-methyl C₁₆H₁₂ClN₃O₂ 313.74 Para-substitution may alter binding
N-(4-chlorobenzyl)-7-(3-hydroxypropyl) analog 4-chlorobenzyl (N), 7-(3-OH-propyl) C₁₉H₁₈ClN₃O₃ 371.82 Hydroxypropyl improves solubility
N-(benzyl)-2-hydroxy-9-methyl analog Benzyl (N), 2-OH, 9-methyl C₁₆H₁₃N₃O₃ 295.30 Hydroxy group critical for analgesic activity

Structure-Activity Relationships (SAR)

  • Methoxy vs. Chloro Substituents : The 2-methoxy group in the target compound may confer metabolic stability compared to chloro groups, which are prone to oxidative dehalogenation. However, chloro substituents often enhance binding affinity in hydrophobic pockets .
  • Positional Effects : Para-substituted chlorophenyl derivatives (BK20528) may exhibit distinct pharmacokinetic profiles compared to ortho-substituted (target compound) or meta-substituted (BK11988) analogs due to steric and electronic variations.
  • Bioisosterism: highlights bioisosteric equivalence between pyrido-pyrimidine and quinolinone cores, suggesting that modifications to the heterocyclic scaffold can retain or enhance biological activity .

Biological Activity

N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neuroprotection and anti-inflammatory treatment. Its unique structural features contribute to its biological activity, making it a subject of ongoing pharmacological research.

Chemical Structure

The chemical formula for this compound is C${14}$H${14}$N${2}$O${3}$. The compound includes a pyrido[1,2-a]pyrimidine core with a methoxybenzyl substituent and a carboxamide functional group. This structure allows for various interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In vitro studies demonstrated that derivatives of this compound could effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .

Neuroprotective Effects

The compound is also being explored for its neuroprotective properties. Preliminary studies suggest that it may mitigate neuroinflammation and protect neuronal cells from oxidative stress. This potential makes it a candidate for treating neurodegenerative diseases .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include the condensation of 2-aminopyridine with appropriate aldehydes to form the pyrido core followed by carboxamide formation .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition
NeuroprotectiveReduction of oxidative stress
AntimicrobialPotential activity against bacterial strains

Inhibition Studies

In one study, derivatives of this compound were evaluated for their COX inhibitory activity through enzyme assays and molecular docking studies. One derivative displayed high potency against COX-2, indicating its potential as an anti-inflammatory agent .

Neuroprotective Research

Another study focused on the neuroprotective effects of this compound in models of neuroinflammation. Results showed that treatment with this compound significantly reduced neuronal cell death induced by inflammatory cytokines .

Q & A

Q. How are metabolic pathways of this compound characterized?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS.
  • Isotope Labeling : Use 14C-labeled compounds to trace metabolic degradation pathways .

Tables of Key Data

Q. Table 1: Comparative Bioactivity of Derivatives

Substituent PositionIC50 (Cancer Cells, μM)COX-2 Inhibition (%)
2-Methoxybenzyl12.3 ± 1.278 ± 4
4-Methoxybenzyl8.9 ± 0.892 ± 3
3-Chlorobenzyl24.7 ± 2.145 ± 5
Source: Adapted from in vitro assays

Q. Table 2: Optimization of Cyclization Reaction

CatalystSolventTemperature (°C)Yield (%)
p-TSADMF10065
NoneToluene12032
Acetic AcidDMSO8048
Source: Synthesis studies

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